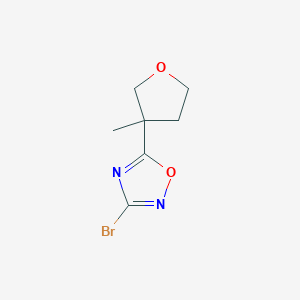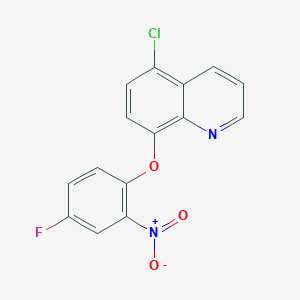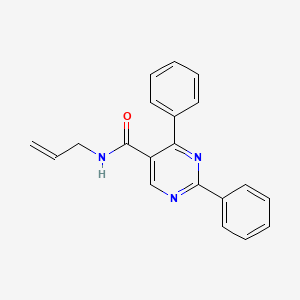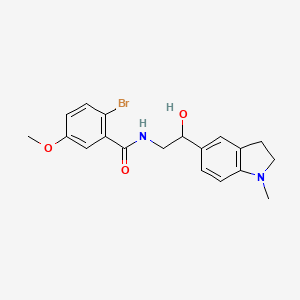
2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-5-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indole derivatives, such as the one you mentioned, have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Structure Analysis
Indole is known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature .Chemical Reactions Analysis
Indole derivatives are often involved in electrophilic substitution reactions due to their aromatic nature .Physical And Chemical Properties Analysis
Physically, indole derivatives are often crystalline and colorless in nature with specific odors . The exact physical and chemical properties would depend on the specific structure of the compound.科学的研究の応用
Antioxidant Activity
Bromophenols isolated from marine red algae, including those with bromo, methoxy, and hydroxy substitutions, have shown potent scavenging activity against radicals. This suggests their potential application as natural antioxidants in food and pharmaceuticals to prevent oxidative deterioration (Li et al., 2012; Li et al., 2011).
Catalysis and Synthesis
Studies have demonstrated the use of bromophenols and brominated compounds in catalysis and organic synthesis. For example, the Cu-catalyzed synthesis of substituted 3-methyleneisoindolin-1-ones from 2-halobenzamides highlights the role of brominated intermediates in synthesizing complex organic molecules, potentially useful in the development of pharmaceuticals and fine chemicals (Gogoi et al., 2014).
Photodynamic Therapy
Phthalocyanine derivatives substituted with bromophenol groups have been studied for their high singlet oxygen quantum yield, making them promising candidates for photodynamic therapy (PDT). Such compounds could be utilized in the treatment of cancer, leveraging their ability to generate reactive oxygen species upon light activation (Pişkin et al., 2020).
Antimicrobial Activity
Bromophenols from marine sources have also shown antimicrobial properties against various strains of bacteria. This suggests their potential application in developing new antimicrobial agents, which could address the growing concern of antibiotic resistance (Xu et al., 2003).
Neuroleptic Agents
Research on brominated benzamide derivatives has explored their use as neuroleptic (antipsychotic) agents. These compounds have been evaluated for their ability to inhibit dopamine receptors, suggesting their potential in treating psychiatric disorders such as schizophrenia (Norman et al., 1993).
作用機序
将来の方向性
特性
IUPAC Name |
2-bromo-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3/c1-22-8-7-12-9-13(3-6-17(12)22)18(23)11-21-19(24)15-10-14(25-2)4-5-16(15)20/h3-6,9-10,18,23H,7-8,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDAPCATCOFEHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=CC(=C3)OC)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,5-Dimethylfuran-3-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2651120.png)
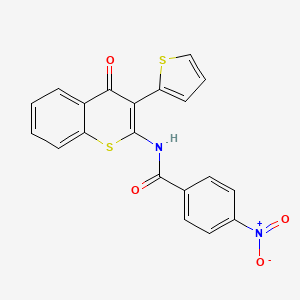

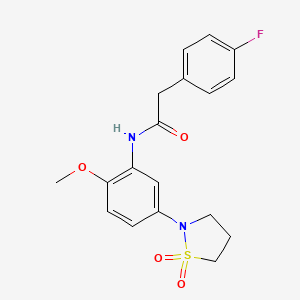
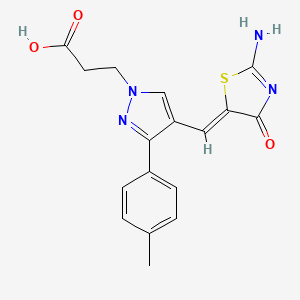
![5-Chloro-N-methyl-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2651129.png)
![[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2651131.png)

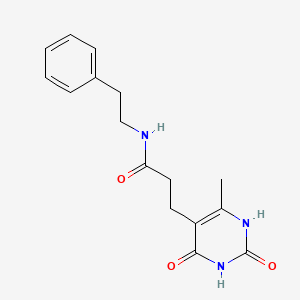
![Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate](/img/structure/B2651138.png)
